2-(Methylamino)-3-(methylthio)phenol
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Overview
Description
2-(Methylamino)-3-(methylsulfanyl)phenol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a phenol group substituted with a methylamino group and a methylsulfanyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-3-(methylsulfanyl)phenol typically involves the introduction of the methylamino and methylsulfanyl groups onto a phenol ring. One common method involves the reaction of 2-chloromethyl-3-methylsulfanylphenol with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-3-(methylsulfanyl)phenol may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(methylamino)-3-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it targets the quorum regulator SarA in Staphylococcus aureus, leading to the inhibition of biofilm formation and the down-regulation of virulence genes . This interaction disrupts the quorum sensing process, which is crucial for bacterial communication and pathogenicity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)methylphenol: Shares a similar structure but lacks the methylsulfanyl group.
4-(Methylamino)phenol: Another phenol derivative with a methylamino group at a different position.
Uniqueness
2-(Methylamino)-3-(methylsulfanyl)phenol is unique due to the presence of both the methylamino and methylsulfanyl groups on the phenol ring. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(methylamino)-3-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-9-8-6(10)4-3-5-7(8)11-2/h3-5,9-10H,1-2H3 |
InChI Key |
XHLHAXIVPXDKDR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1SC)O |
Origin of Product |
United States |
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